Product packaging for Ergocristine(Cat. No.:CAS No. 511-08-0)

Ergocristine

Cat. No.: B1195469
CAS No.: 511-08-0
M. Wt: 609.7 g/mol
InChI Key: HEFIYUQVAZFDEE-UHFFFAOYSA-N
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Description

Ergocristine is a prominent ergopeptine alkaloid produced by fungi of the Claviceps genus, such as Claviceps purpurea . It is a significant mycotoxin contaminant in cereals like rye, wheat, and barley, making it a critical target for food safety research . Analytical methods, including UHPLC-MS/MS, are developed and validated using this compound reference standards to quantify its presence in food and feed, with pending EU legislation setting strict maximum levels for ergot alkaloids in cereal-based products . In research, this compound's mechanism of action is primarily attributed to its interaction with key vascular receptors. It acts as a partial agonist or antagonist at serotonin (5-HT 2A ), alpha-adrenergic, and dopaminergic receptors, leading to potent vasoconstrictive effects . This receptor binding is a key area of study, with recent in silico research indicating that its S-epimer (ergocristinine) may also bind to these receptors with significant affinity, challenging previous assumptions about its bioactivity . This compound is also a precursor in the pharmaceutical industry and is regulated as a List I chemical in the US due to its potential use in the illicit manufacture of LSD . Furthermore, its hydrogenated derivative, dihydrothis compound, is used in some medications to treat cognitive decline and vascular disorders . Researchers must note that this compound is susceptible to epimerization, readily converting between its bioactive R-epimer (this compound) and S-epimer (ergocristinine) forms under the influence of heat, light, or protic solvents, which can impact experimental results . This product is intended for research use only and is not meant for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H39N5O5 B1195469 Ergocristine CAS No. 511-08-0

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFIYUQVAZFDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-08-0
Record name Ergocristine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Bioconversion of Ergocristine

Fungal Biosynthetic Pathways of Ergot Alkaloids

The production of all ergot alkaloids originates from a conserved biosynthetic pathway that builds the foundational tetracyclic ergoline (B1233604) ring system. rsc.orgrsc.org This initial sequence of reactions is common to a wide range of ergot-producing fungi before pathway divergence leads to the vast structural diversity observed in this alkaloid class. capes.gov.brmdpi.com

Precursor Compounds and Initial Enzymatic Steps (e.g., Tryptophan, DMAPP)

The biosynthesis of the ergoline ring system, the core structure of all ergot alkaloids, commences with two primary precursor molecules: the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). rsc.orgnih.govfrontiersin.orgwikipedia.org DMAPP itself is typically derived from the mevalonic acid pathway. wikipedia.org

Shared Core Biosynthetic Gene Clusters and Enzymes (e.g., DMATS, EasF, EasE, EasC, EasD)

The enzymes responsible for the early stages of ergot alkaloid biosynthesis are encoded by genes typically found together in a biosynthetic gene cluster (BGC), often referred to as the eas (ergot alkaloid synthesis) cluster. rsc.orgresearchgate.net This clustering facilitates the coordinated regulation of the pathway. researchgate.net Following the initial formation of DMAT by DMATS, a series of conserved enzymatic modifications takes place. researchgate.netasm.org

The key steps in the shared pathway are:

N-methylation: The amino group of DMAT is methylated by the enzyme EasF (DMAT N-methyltransferase), using S-adenosyl methionine (SAM) as the methyl donor, to produce N-methyl-4-dimethylallyltryptophan (N-Me-DMAT). rsc.orgfrontiersin.orgwikipedia.org

Ring C Formation: The subsequent formation of the first clavine intermediate, chanoclavine-I, involves the closure of the C ring of the ergoline system. This complex transformation from N-Me-DMAT requires the coordinated action of at least two enzymes, EasE (chanoclavine-I synthase) and EasC (a catalase). mdpi.comfrontiersin.orgwikipedia.orgmdpi.com Gene knockout experiments have demonstrated that both enzymes are essential for this conversion. mdpi.comwikipedia.org

Branching Pathways Leading to Ergopeptines

At the level of chanoclavine-I-aldehyde, the biosynthetic pathway diverges. rsc.orgrsc.org One major branch, prevalent in Claviceps purpurea, leads to the production of lysergic acid and its derivatives, including the ergopeptines. rsc.orgmdpi.com This branch begins with the conversion of chanoclavine-I-aldehyde to agroclavine (B1664434), a reaction catalyzed by the enzyme EasA. wikipedia.org

Agroclavine then undergoes a series of oxidative modifications to yield D-lysergic acid. wikipedia.orgwikipedia.org This process involves the formation of elymoclavine (B1202758) and paspalic acid as intermediates. wikipedia.org D-lysergic acid is the crucial branch point intermediate that serves as the substrate for the synthesis of both simple lysergic acid amides (like ergonovine) and the more complex ergopeptines (like ergocristine). rsc.orgnih.govwikipedia.org

Specific Enzymes in this compound Formation (e.g., Lps1, Lps2)

The synthesis of ergopeptines from D-lysergic acid is accomplished by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). rsc.orgwikipedia.org For the ergopeptine class, two key NRPS enzymes are required: lysergyl peptide synthetase 2 (Lps2, encoded by lpsB) and lysergyl peptide synthetase 1 (Lps1, encoded by lpsA). mdpi.comnih.govasm.org

The process proceeds as follows:

Lysergic Acid Activation: Lps2, a monomodular NRPS, specifically recognizes and activates D-lysergic acid through adenylation, subsequently binding it as a thioester. mdpi.comasm.org

Tripeptide Assembly: Lps1 is a larger, trimodular NRPS. Each of its three modules is responsible for recognizing, activating, and incorporating one of the three specific amino acids that form the peptide chain. nih.gov For this compound, these amino acids are L-valine, L-phenylalanine, and L-proline. Lps1 receives the activated lysergic acid from Lps2 and catalyzes the formation of the peptide bonds, assembling the linear lysergyl-tripeptide. nih.gov

Cyclization: The linear intermediate, known as an ergopeptam, is then released from the Lps1 enzyme. nih.gov A final cyclization step, often involving hydroxylation by an EasH-like dioxygenase, forms the characteristic cyclic tripeptide moiety of the final ergopeptine, this compound. nih.govasm.org

The high degree of variation in the genes encoding these NRPS enzymes, particularly lpsA, among different fungal strains is responsible for the diversity of ergopeptines produced, as each variant incorporates a different set of amino acids. rsc.org

Enzymology of Biosynthesis

The biosynthesis of this compound relies on a suite of specialized enzymes whose functions have been elucidated through gene inactivation, heterologous expression, and in vitro biochemical characterization. rsc.org

Functional Characterization of Key Biosynthetic Enzymes

The key enzymes have distinct catalytic functions that collectively drive the pathway from simple precursors to the complex final product.

Dimethylallyltryptophan Synthase (DMATS): This enzyme catalyzes the first committed and often rate-limiting step in biosynthesis. nih.govrsc.org Structural studies of DMATS from Aspergillus fumigatus reveal a rare β/α barrel fold, termed a prenyltransferase barrel. nih.gov It functions as a soluble homodimeric protein that uniquely catalyzes the C4-prenylation of tryptophan without requiring a typical Mg2+ cofactor for its Friedel-Crafts reaction mechanism. nih.gov Its activity can be positively regulated by its substrate, tryptophan, and negatively regulated by downstream intermediates like agroclavine. rsc.org

EasF (N-methyltransferase): This enzyme transfers a methyl group from SAM to the amino group of DMAT. wikipedia.org This methylation is a crucial step for subsequent cyclization reactions.

EasE and EasC (Oxidoreductase and Catalase): These two enzymes work in concert to catalyze the complex oxidative cyclization of N-Me-DMAT to form the tricyclic chanoclavine-I. frontiersin.orgwikipedia.org While the precise mechanism is not fully resolved, knockout studies confirm both are indispensable for this C-ring closure. mdpi.comwikipedia.org

EasD (Dehydrogenase): This is an NAD+-dependent oxidoreductase that converts the primary alcohol of chanoclavine-I into chanoclavine-I-aldehyde, setting the stage for the crucial pathway branch point. mdpi.comwikipedia.org

Lysergyl Peptide Synthetases (Lps1 and Lps2): These are large, modular NRPS enzymes that function as an enzymatic assembly line for the peptide portion of this compound. researchgate.net

Lps2 (lpsB) : Functions as a dedicated "loading" module that specifically selects and activates D-lysergic acid. mdpi.comasm.org

Lps1 (lpsA) : A trimodular synthetase that acts as the "assembly" module. nih.gov Each of its three modules contains adenylation (A), thiolation (T), and condensation (C) domains. The A-domain selects a specific amino acid, the T-domain tethers the activated amino acid via a phosphopantetheine arm, and the C-domain forms the peptide bond. The specificity of the A-domains within the three Lps1 modules dictates the final amino acid composition of the ergopeptine. capes.gov.brmdpi.com

Interactive Table of Key Biosynthetic Enzymes Below is a summary of the key enzymes involved in the biosynthesis of this compound.

Enzyme (Gene)ClassFunction in this compound Pathway
DMATS (dmaW) PrenyltransferaseCatalyzes the first committed step: prenylation of L-tryptophan with DMAPP to form DMAT. nih.govwikipedia.orgnih.gov
EasF MethyltransferaseMethylates the amino group of DMAT to form N-Me-DMAT. rsc.orgwikipedia.org
EasE / EasC Oxidoreductase / CatalaseWork together to catalyze the oxidative cyclization of N-Me-DMAT to form chanoclavine-I. mdpi.comfrontiersin.orgwikipedia.org
EasD DehydrogenaseOxidizes chanoclavine-I to chanoclavine-I-aldehyde, a key branch point intermediate. mdpi.comwikipedia.org
EasA OxidoreductaseConverts chanoclavine-I-aldehyde to agroclavine, directing the pathway towards lysergic acid. wikipedia.org
Lps2 (lpsB) Non-Ribosomal Peptide Synthetase (NRPS)Monomodular NRPS that specifically recognizes and activates D-lysergic acid. mdpi.comnih.govasm.org
Lps1 (lpsA) Non-Ribosomal Peptide Synthetase (NRPS)Trimodular NRPS that selects and links the three amino acids (Val, Phe, Pro) and condenses them with activated lysergic acid to form the ergopeptam precursor. nih.govasm.org

Gene Knock-out and Complementation Studies in Fungal Strains

Gene knockout and complementation studies have been instrumental in elucidating the functions of specific genes within the ergot alkaloid biosynthetic pathway in various fungal species. These techniques allow researchers to identify the roles of individual enzymes and understand how their absence or presence affects the production of specific alkaloids, including this compound.

In Claviceps purpurea, the fungus known for producing a wide array of ergot alkaloids, disruption of the gene encoding a cytochrome P-450 monooxygenase, designated cloA, led to the cessation of ergopeptine production, including this compound. nih.gov Instead, the mutant strain accumulated intermediates such as agroclavine and elymoclavine. nih.gov When this cloA knockout mutant was fed with d-lysergic acid, the biosynthesis of ergopeptines was restored, confirming that the genetic block occurred in the conversion of clavine alkaloids to lysergic acid. nih.gov

Further studies have demonstrated the specific functions of other genes in the pathway. For instance, knocking out the dmaW gene, which encodes dimethylallyltryptophan synthase (DMATS), eliminates the production of all ergot alkaloids in Aspergillus fumigatus and the clavicipitaceous fungus Neotyphodium sp. nih.gov This is because DMATS catalyzes the first committed step in the biosynthesis. Complementation of the dmaW knockout mutant with a functional copy of the gene restored ergot alkaloid synthesis. nih.gov

Similarly, the deletion of the easE gene in C. purpurea resulted in the accumulation of 4-dimethylallyltryptophan (4-DMAT), an early precursor, and prevented the formation of downstream products like chanoclavine-I. rsc.org Reintroducing a functional easE gene into the mutant strain restored the normal ergot alkaloid profile, highlighting the essential role of the EasE enzyme. rsc.org The disruption of another gene, fgaOx3, in A. fumigatus led to the accumulation of chanoclavine-I-aldehyde, and complementation with the wild-type gene restored the production of subsequent ergot alkaloids. rsc.org

Table 1: Effects of Gene Knockout on Ergot Alkaloid Biosynthesis

Gene Knocked Out Fungal Strain Effect on Alkaloid Production Accumulated Intermediates Reference
cloA Claviceps purpurea Abolished ergopeptine formation Agroclavine, Elymoclavine nih.gov
dmaW Aspergillus fumigatus, Neotyphodium sp. Eliminated all ergot alkaloids None (early pathway block) nih.gov
easE Claviceps purpurea Blocked downstream synthesis 4-dimethylallyltryptophan (4-DMAT) rsc.org
fgaOx3 Aspergillus fumigatus Blocked downstream synthesis Chanoclavine-I-aldehyde rsc.org
lpsB Claviceps purpurea Accumulation of lysergic acid Lysergic acid wvu.edu

Regulation of Biosynthetic Pathways

The biosynthesis of this compound and other ergot alkaloids is a tightly regulated process influenced by various factors at the genetic and enzymatic levels. The genes responsible for ergot alkaloid synthesis (eas genes) are typically found in clusters within the fungal genome. nih.govresearchgate.net This clustering facilitates the co-regulation of the genes involved in the pathway. nih.gov

One of the key regulatory mechanisms is the control of gene expression. Studies have shown that the expression of eas cluster genes is often induced under specific culture conditions, such as the stationary phase of growth, and can be repressed by certain nutrients. nih.gov

A recently identified gene, easR, located adjacent to the eas cluster in Metarhizium brunneum, has been shown to be a critical regulator. nih.gov Knockout of easR resulted in the loss of detectable ergot alkaloids and a significant reduction or absence of mRNA from the eas cluster genes. nih.gov This suggests that EasR is a transcription factor required for the expression of the ergot alkaloid biosynthetic genes. nih.gov Homologs of easR have been found in at least 15 other ergot alkaloid-producing fungi, indicating a potentially conserved regulatory mechanism across different species. nih.gov

Enzymatic regulation also plays a crucial role. The first enzyme in the pathway, dimethylallyltryptophan synthase (DMATS), is considered a rate-limiting step. Its activity is subject to feedback inhibition by downstream intermediates such as agroclavine and elymoclavine, while it is positively regulated by its substrate, tryptophan. rsc.org

The diversification of ergot alkaloids, including the production of specific ergopeptines like this compound, is controlled by the combinatorial action of different nonribosomal peptide synthetases (NRPSs). mdpi.com The peptide synthetase Lps2 is central to this process, interacting with Lps1 to produce ergopeptines or with Lps3 for lysergic acid amides. mdpi.com The specificity of the adenylation domains within these NRPSs for particular amino acids dictates which ergopeptine is ultimately synthesized. mdpi.com

Microbial Biotransformations of this compound and Related Alkaloids

Degradation Pathways in Specific Bacterial Strains (e.g., Rhodococcus erythropolis)

Certain bacterial strains have demonstrated the ability to degrade ergot alkaloids, a process with potential applications in the detoxification of contaminated animal feed. A notable example is Rhodococcus erythropolis strain MTHt3, which was isolated from soil enriched with ergot alkaloids. nih.govresearchgate.net

This particular strain is capable of degrading a range of ergopeptines, including this compound, ergotamine, ergovaline, ergocryptine, ergocornine (B135324), and ergosine. nih.govresearchgate.netresearchgate.net The degradation process involves the conversion of these complex ergopeptines into simpler lysergic acid derivatives. Specifically, R. erythropolis MTHt3 converts ergopeptines to ergine (lysergic acid amide) and subsequently to lysergic acid, which accumulates as the final product. nih.govresearchgate.net This degradation pathway is significant because lysergic acid has substantially lower vasoconstrictive activity compared to the parent ergopeptines. nih.govresearchgate.net

Interestingly, the degradative capability appears to be strain-specific, as other tested R. erythropolis strains did not degrade ergotamine. nih.govresearchgate.net Furthermore, strain MTHt3 did not degrade the simpler lysergic acid derivatives agroclavine, chanoclavine, and ergometrine, indicating a specific enzymatic system targeting the peptide portion of the ergopeptines. nih.govresearchgate.net The temperature and pH dependencies for the conversion of ergotamine and ergine were found to be different, suggesting that distinct enzymatic activities are involved in the sequential degradation steps. nih.govresearchgate.net While the exact enzymes and genes responsible for this degradation in R. erythropolis are yet to be fully elucidated, this microbial transformation represents a previously unknown catabolic pathway for ergopeptines. nih.govmdpi.com

Enzymatic Conversion of Ergopeptines to Lysergic Acid Derivatives

The enzymatic conversion of ergopeptines to lysergic acid derivatives is a key process in both the biosynthesis of certain ergot alkaloids and the microbial degradation of others. In the biosynthetic pathways of fungi like Claviceps purpurea, lysergic acid serves as the precursor for the synthesis of all ergopeptines. nih.gov The assembly of the peptide side chain onto the lysergic acid scaffold is catalyzed by a complex of nonribosomal peptide synthetases (NRPSs). uniprot.org

Conversely, the enzymatic breakdown of ergopeptines back to lysergic acid derivatives has been observed in bacteria. As detailed for Rhodococcus erythropolis MTHt3, this bacterium possesses enzymes that specifically cleave the peptide portion from ergopeptines like this compound, yielding lysergic acid as an end product. nih.govresearchgate.net This process is a catabolic pathway that effectively detoxifies the ergopeptines.

The enzymes responsible for these conversions are highly specific. The NRPSs in fungi recognize and activate both lysergic acid and specific amino acids to build the complex ergopeptine structure. mdpi.com In contrast, the degradative enzymes in R. erythropolis appear to target the amide bonds of the peptide side chain for hydrolysis, leading to its removal. The identification and characterization of these bacterial enzymes could enable their use in biotechnological applications, such as treating contaminated animal feed. nih.govresearchgate.net

Directed Biosynthesis for Novel this compound Analogs

Directed biosynthesis is a technique used to generate novel analogs of natural products by feeding precursor molecules that are structurally similar to the natural substrates to the producing organism. This approach has been successfully applied to the production of new ergot peptide alkaloids in Claviceps purpurea. nih.gov

By supplying an analog of one of the amino acids that constitute the peptide side chain of an ergopeptine, it is possible for the fungal biosynthetic machinery to incorporate this unnatural precursor, resulting in the formation of a novel alkaloid. nih.gov For example, feeding a culture of C. purpurea that produces this compound with an analog of proline, valine, or leucine (B10760876) could potentially lead to the synthesis of new this compound derivatives with modified peptide moieties.

This strategy relies on the substrate flexibility of the nonribosomal peptide synthetases (NRPSs) involved in ergopeptine assembly. While these enzymes exhibit a degree of specificity, they can sometimes accept and incorporate structurally related, non-native amino acid substrates. The successful incorporation of these analogs can lead to the creation of a library of novel compounds that can be screened for improved or different biological activities.

Furthermore, genetic engineering of the NRPS genes themselves can be combined with directed biosynthesis to create even more diverse analogs. By modifying the adenylation domains of the NRPSs, which are responsible for amino acid recognition and activation, it may be possible to alter their substrate specificity and enhance the incorporation of desired analogs. mdpi.com This combination of genetic and chemical approaches offers a powerful tool for generating novel this compound analogs for pharmaceutical research and development.

Chemical Synthesis and Derivatization Research

Synthesis of Ergocristine Analogs and Structural Variants

The synthesis of this compound and its numerous analogs involves complex chemical strategies aimed at modifying the core ergopeptine structure or exploring simplified ergoline (B1233604) partial structures. These synthetic endeavors often face considerable challenges related to stereochemical control and regioselectivity. scispace.comacs.orgub.edu

Design and Synthesis of Modified Ergopeptine Structures

Ergopeptines, including this compound, are characterized by a lysergic acid moiety linked to a tripeptide chain, typically involving proline as the third amino acid. wikipedia.orgmdpi.comnih.gov The design of modified ergopeptine structures often focuses on altering the amino acid composition of the tripeptide or introducing substituents onto the lysergic acid portion. mdpi.com

Research has shown that even minor changes in the chemical structure of ergot alkaloids can lead to significant changes in their biological activity. scispace.com For instance, the diversity of ergopeptines in Claviceps purpurea is influenced by the presence of multiple peptide synthetases, such as Lps1 and Lps2, and the relaxed specificity of individual adenylation domains in these enzymes. nih.govmdpi.com This enzymatic flexibility allows for occasional amino acid substitutions during biosynthesis, leading to a variety of natural ergopeptine variants. mdpi.com

The total chemical synthesis of ergot alkaloids and their analogs with enhanced biological properties is a primary approach in this field. scispace.com This involves the construction of the complex cyclol part, which is a characteristic feature of ergopeptines. wikipedia.org

Exploration of Simplified Ergoline Partial Structures

Given the complexity of the full ergopeptine structure, a complementary approach involves the synthesis and study of simplified ergoline partial structures. scispace.com These simplified analogs aim to identify the minimal structural requirements for specific biological activities, such as affinity for dopamine (B1211576) or serotonin (B10506) receptors. scispace.com

For example, 1,3,4,5-tetrahydrobenzo[cd]indoles containing an amino substituent at position 4 have been synthesized and shown to possess interesting biological properties, including affinity for dopamine or serotonin receptors. scispace.com Furthermore, studies have demonstrated that the rigid pyrroethylamine moiety of ergolines is responsible for dopamine agonist activity. scispace.com

Various bicyclic and tricyclic ergoline partial structures have been synthesized to investigate structure-activity relationships. scispace.com For instance, different 6-substituted tricyclic partial ergoline analogs have exhibited strong serotonin agonist activity, with a methoxy (B1213986) group at the 6-position enhancing activity and an electron-withdrawing group improving both activity and stability. scispace.com Aza-transposed ergolines, with the nitrogen atom in the 9-position, have also been synthesized in attempts to understand the pharmacophore moiety of ergot alkaloids. scispace.com

The synthesis of the tetracyclic ergoline ring system is a fundamental step for all ergot alkaloids. mdpi.compsu.edu Strategies for constructing this core include tandem radical cyclizations from benzene (B151609) derivatives and electrophilic substitution reactions from indoles. scispace.com

Challenges in Stereochemical Control and Regioselectivity

The synthesis of this compound and its analogs is fraught with challenges related to stereochemical control and regioselectivity due to the presence of multiple chiral centers and reactive sites within the ergoline and tripeptide moieties. scispace.comacs.orgresearchgate.net Ergot alkaloids typically exist in two isomeric configurations, the C-8-R-isomer (R-epimer) and the C-8-S-isomer (S-epimer), which can interconvert. researchgate.netmdpi.com This epimerization at the C8 position is a critical consideration in synthesis, as the C8-(R) isomers (ergopeptines) and C8-(S) isomers (ergopeptinines) can have different biological activities and toxicities. researchgate.netmdpi.com

Total asymmetric synthesis of complex molecules like ergot alkaloids, which contain tetracyclic scaffolds and several stereocenters, has historically been lengthy and inefficient. researchgate.net While significant progress has been made, with asymmetric routes for lysergic acid becoming scalable only in recent years, these challenges persist for the broader class of ergopeptines. researchgate.net

Enzymatic approaches offer a promising avenue to overcome some of these challenges, as enzymes typically catalyze highly regiospecific reactions. researchgate.net For example, the enzymatic machinery responsible for modifications of prenyl side chains plays a pivotal role in shaping the structural and functional diversity of natural products, including ergot alkaloids. researchgate.net However, chemical synthesis still requires careful design to achieve the desired stereoisomers and avoid unwanted side reactions. acs.org

Table 1: Common Ergopeptines and Their PubChem CIDs researchgate.netresearchgate.netnih.govnih.govnih.govwikipedia.org

Compound NamePubChem CID
This compound31116
Ergotamine8223
Ergosine105137
Ergocryptine99049
Ergocornine (B135324)73453
Ergovaline104843
Ergoline6857537

Table 2: Key Structural Features and Activities of Ergoline Analogs scispace.com

Analog TypeKey Structural ModificationObserved Activity
1,3,4,5-Tetrahydrobenzo[cd]indolesAmino substituent at position 4Affinity for dopamine or serotonin receptors
Tricyclic partial ergoline analogs6-substitutedStrong serotonin agonist activity
Tricyclic partial ergoline analogsMethoxy group at 6-positionEnhanced activity
Tricyclic partial ergoline analogsElectron-withdrawing group at 6-positionEnhanced activity and stability
Aza-transposed ergolinesNitrogen atom in the 9-positionExploration of pharmacophore moiety

Table 3: Enzymes and Their Roles in Ergopeptine Biosynthesis nih.govmdpi.com

Enzyme/SystemRole in Biosynthesis
Lps1 (encoded by lpsA)Assembles with Lps2 to synthesize d-lysergyltripeptide precursors of ergopeptines
Lps2 (encoded by lpsB)Central role; recognizes lysergic acid as substrate, activates it for incorporation into ergopeptines or lysergic acid amides
Lps3 (encoded by lpsC)Interacts with Lps2 to synthesize d-lysergic acid alkanolamides (e.g., ergonovine)
EasHIntroduces a hydroxyl group into N-(D-lysergyl-aminoacyl)-lactam at α-C of aminoacyl residue, followed by spontaneous condensation
EasAOxidoreductase; has alternate activities in different fungi, leading to pathway branching

Molecular Mechanisms and Receptor Interaction Studies Non Clinical Focus

In Vitro Receptor Binding and Affinity Studies

Ergocristine's pharmacological complexity stems from its ability to interact with multiple receptor systems, including adrenergic and serotonergic receptors. researchgate.net Its structural similarity to endogenous biogenic amine neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin (B10506) allows it to bind to their respective receptors. researchgate.netresearchgate.net As a ligand, this compound can exhibit a range of activities, functioning as an agonist, partial agonist, or antagonist, with its specific action varying between different alkaloids and receptor subtypes. researchgate.net

In vitro and in vivo studies on rat models have demonstrated that this compound has a dual and opposing action on alpha-adrenergic receptor subtypes. It functions as an antagonist at postsynaptic alpha-1 adrenoceptors and as an agonist at alpha-2 adrenoceptors. researchgate.net

Alpha-1 Adrenoceptor Antagonism: On the isolated vas deferens of the rat, this compound competitively antagonized contractions induced by the alpha-1 agonist phenylephrine. researchgate.net

Alpha-2 Adrenoceptor Agonism: In pithed rats, the pressor (blood pressure increasing) response to this compound was competitively reduced by yohimbine (B192690) (an alpha-2 antagonist) but not by prazosin (B1663645) (an alpha-1 antagonist), indicating the response is mediated by alpha-2 adrenoceptors. researchgate.net Furthermore, this compound was found to decrease the tachycardia brought on by electrical stimulation of cardioaccelerator sympathetic nerves, an effect that was also antagonized by yohimbine. researchgate.net

Research supports the significant role of alpha-adrenergic receptors in mediating the arterial contraction observed after exposure to ergot alkaloids like this compound. ujed.mx

This compound, like other ergot alkaloids, interacts significantly with serotonin (5-HT) receptors, which are known to mediate vasoconstriction. iiarjournals.orgresearchgate.net The 5-HT2A receptor subtype, in particular, has been identified as a key target. iiarjournals.orgnih.gov

Molecular docking studies have been employed to predict the binding affinity of this compound to the 5-HT2A receptor. iiarjournals.org These in silico models provide insight into the strength of the interaction at a molecular level. iiarjournals.orgfrontiersin.org The binding is thought to be a primary mechanism behind the physiological effects, such as vasoconstriction, associated with the compound. iiarjournals.orgnih.gov Studies using bovine vasculature have also demonstrated that 5-HT2A receptor antagonism can suppress the vasoconstrictive effects of ergopeptine alkaloids. nih.gov

Ergot alkaloids exist in two epimeric forms: the C-8-R-isomer (the "-ine" form, such as this compound) and the C-8-S-isomer (the "-inine" form, such as ergocristinine). frontiersin.org While toxic effects have been primarily attributed to the R-epimers, recent studies show potential bioactivity for the S-epimers as well. iiarjournals.orgfrontiersin.org

In vitro and ex vivo studies reveal differences in the biological activity and receptor binding kinetics between this compound and its epimer, ergocristinine (B1242015). ujed.mxnih.gov In studies on bovine arteries, both epimers produced a sustained contractile response, but the R-epimer (this compound) caused a greater response over time, suggesting differences in their receptor binding mechanisms. ujed.mx this compound was found to be approximately four times more potent than its epimer in one assay. acs.org

In silico molecular docking studies have quantified and compared the binding affinities of this compound and ergocristinine to vascular receptors. This compound consistently shows a higher binding affinity (more negative binding energy) for both alpha-2A adrenergic and 5-HT2A serotonin receptors compared to its epimer, ergocristinine. iiarjournals.org This stronger affinity may be related to the slow dissociation from receptors and the sustained contractile effects observed in ex vivo assays. ujed.mx

Table 1: Comparative binding affinities of this compound and its epimer Ergocristinine to adrenergic and serotonin receptors, as determined by in silico molecular docking. A more negative value indicates a higher binding affinity. Data sourced from molecular docking studies. iiarjournals.org

Molecular docking simulations have provided a more detailed profile of the interactions between this compound and its target receptors. These studies reveal that this compound demonstrates the highest apparent binding affinities to both alpha-2A adrenergic and 5-HT2A receptors when compared to its epimer and the related compound, lysergic acid amide. iiarjournals.org

The differences in binding affinity are attributed to variations in the chemical structures of the ligands. iiarjournals.orgfrontiersin.org While all ergot alkaloids share the core ergoline (B1233604) ring, which is the functional group that binds to receptors, their varying side chains dictate the specificity and strength of these interactions. nih.gov For the S-epimer ergocristinine, hydrogen bonds have been identified between the ligand and amino acid residues within the binding sites of both the 5-HT2A and alpha-2A adrenergic receptors. iiarjournals.orgfrontiersin.org The high affinity of ergot alkaloids for these vascular receptors is thought to be responsible for their sustained physiological effects. ujed.mx

Comparative Receptor Binding Kinetics of this compound and its Epimers

In Vitro Cellular Pathway Modulation Research

While the receptor-level interactions of this compound are well-documented, publicly available in vitro research focusing specifically on its direct modulation of downstream cellular signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cAMP response element-binding protein (CREB), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein phosphatase 1 alpha (PP1α) is limited.

Extensive research on these pathways has been conducted for the related compound dihydrothis compound (B93913) (DHECS), a hydrogenated derivative of this compound. iiarjournals.org Those studies on DHECS showed modulation of AMPK, NF-κB, CREB, ERK1/2, and PP1α phosphorylation in cancer cell lines. iiarjournals.org However, due to the structural differences between this compound and its dihydrogenated form, these findings cannot be directly extrapolated to this compound itself. Further research is required to specifically elucidate the in vitro effects of this compound on these key cellular signaling cascades.

Effects on Cell Cycle Regulation (e.g., p53, MDM2, RB, p21, E2F1)

Studies on dihydrothis compound (DHECS), a hydrogenated derivative of this compound, have provided insights into the potential molecular mechanisms by which this class of compounds may influence cell cycle progression. In chemoresistant prostate cancer cells, DHECS has been shown to modulate key proteins that govern cell cycle checkpoints. iiarjournals.orgresearchgate.netnih.gov The tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2), are significantly affected. iiarjournals.orgnih.gov DHECS treatment leads to an increase in the expression of p53. iiarjournals.org MDM2, an E3 ubiquitin ligase, typically targets p53 for degradation; its inhibition can lead to p53 accumulation. iiarjournals.orggenesandcancer.com

The activity of the retinoblastoma protein (RB) and its downstream effector, E2F transcription factor 1 (E2F1), are also impacted. iiarjournals.org RB, a critical regulator of the G1/S transition, functions by binding to and inhibiting E2F1. nih.govembopress.org DHECS treatment was found to inhibit the expression of hyperphosphorylated RB (p-RB). iiarjournals.org This hypophosphorylated state of RB maintains its binding to E2F1, thereby preventing the transcription of genes necessary for S-phase entry. iiarjournals.orgnih.gov Consequently, the expression of E2F1 is also inhibited. iiarjournals.org Furthermore, DHECS treatment increases the expression of p21, a cyclin-dependent kinase inhibitor that is a transcriptional target of p53 and plays a crucial role in inducing cell cycle arrest. iiarjournals.orgnih.gov The collective effect of these molecular changes is a halt in the cell cycle, preventing cancer cell proliferation. iiarjournals.org

Induction of Programmed Cell Death Pathways (e.g., survivin, Mcl-1, PARP)

This compound and its derivatives have been demonstrated to induce programmed cell death, or apoptosis, by targeting critical anti-apoptotic proteins. iiarjournals.orgmdpi.comnih.gov Research on dihydrothis compound (DHECS) revealed its ability to suppress survivin and myeloid cell leukemia 1 (Mcl-1), two proteins strongly implicated in therapeutic resistance and cell survival. iiarjournals.orgnih.gov Survivin, a member of the inhibitor of apoptosis (IAP) family, and Mcl-1, an anti-apoptotic member of the BCL-2 family, are often overexpressed in cancer cells. iiarjournals.org DHECS treatment significantly reduces the expression of both survivin and Mcl-1. iiarjournals.org

The induction of apoptosis is further confirmed by the observed cleavage of poly ADP ribose polymerase (PARP). iiarjournals.orgresearchgate.net PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. pitt.edu In chemoresistant prostate cancer cells, DHECS treatment resulted in an increased level of cleaved PARP in a time-dependent manner, indicating the activation of the apoptotic cascade. iiarjournals.org These findings suggest that the pro-apoptotic effects of this ergot alkaloid are, at least in part, attributable to the downregulation of key survival factors like survivin and Mcl-1, leading to the activation of executioner caspases and subsequent PARP cleavage. iiarjournals.org

Comparative Studies with Other Ergot Alkaloids on Cellular Responses

Comparative toxicological studies have been conducted to understand the relative potency of this compound against other major ergot alkaloids. In a screening of the six most common ergot alkaloids (ergotamine, ergocornine (B135324), ergocryptine, this compound, ergosine, and ergometrine), this compound was identified as the most cytotoxic compound in human primary renal proximal tubule epithelial cells (RPTEC). mdpi.comnih.gov It induced apoptosis in these cells at concentrations as low as 1 μM. mdpi.com In contrast, ergometrine, a lysergic acid amide, showed no significant cytotoxic effect in the same study. mdpi.comnih.gov The peptide ergot alkaloids as a group, which includes this compound, generally displayed a higher toxic potential than ergometrine. mdpi.com

Another study comparing the permeability and cytotoxicity of ergot alkaloids on an in-vitro model of the blood-brain barrier found that this compound exhibited slight cytotoxic properties, reducing cell viability at a concentration of 5 μM, whereas ergotamine and ergometrine had no significant impact at similar concentrations. nih.gov However, the vasoactive properties of the epimers (the '-inine' forms) have also been compared. An in vitro study on bovine arteries found that the contractile response to ergotaminine (B1205201) was significantly greater than that of ergocristinine and ergocryptinine (B128735) at the highest concentration tested, suggesting differences in potency even among the less active epimers. oup.com

Ergot AlkaloidComparative Cytotoxicity/ActivityCell/System UsedReference
This compound Most cytotoxic of the six major ergot alkaloids; induced apoptosis.Human primary renal cells (RPTEC) mdpi.comnih.gov
Ergometrine Showed no significant cytotoxic effect.Human primary renal cells (RPTEC) mdpi.comnih.gov
Ergotamine Showed no significant impact on cell viability at tested concentrations.In-vitro blood-brain barrier model nih.gov
Ergocristinine Less potent in inducing arterial contraction compared to ergotaminine.Bovine metatarsal arteries oup.com

Computational Modeling and In Silico Studies

Molecular Docking Simulations for Receptor Binding

In silico molecular docking has been employed as a cost-effective and rapid method to investigate the binding of this compound and its epimer, ergocristinine, to vascular receptors. nih.govresearchgate.net These computational simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as binding energy. nih.govkent.ac.uk

One study utilized the software tools AutoDock Vina and DockThor to simulate the binding of this compound and ergocristinine to the serotonin (5-HT)2A and alpha 2A adrenergic receptors. nih.govnih.gov The results demonstrated that both the R-epimer (this compound) and the S-epimer (ergocristinine) can bind to these vascular receptors. nih.gov this compound showed a high binding affinity to both receptors. nih.gov The simulations also identified specific molecular interactions, such as the formation of hydrogen bonds between the ergot alkaloid and amino acid residues within the receptor's binding site, providing a structural basis for their biological activity. nih.govresearchgate.net

Quantum Chemical Models for Epimerization Processes

The interconversion of the biologically active '-ine' form (R-epimer) of an ergot alkaloid to its less active '-inine' form (S-epimer) is a process known as epimerization. semanticscholar.orgnih.gov This phenomenon, which can be influenced by factors like pH and light, has been studied using computational methods. semanticscholar.org Quantum chemical models have been used to simulate the epimerization process for ergot alkaloids like ergocornine and α-ergocryptine, which share the same core ergoline structure as this compound. semanticscholar.orgmdpi.com

These complex simulations propose that the conversion between the R- and S-epimers proceeds through an intermediate enol-conformation. semanticscholar.orgresearchgate.net By calculating the potential energy of the different molecular states, these models can predict which epimer is energetically favored. mdpi.com For example, quantum chemical calculations for ergocornine showed that the S-epimer is energetically preferred, while for α-ergocryptine, the distribution is more balanced. semanticscholar.orgmdpi.com Although specific quantum chemical models for this compound were not detailed in the reviewed literature, the established methodologies for other ergopeptides provide a clear framework for how such processes can be modeled to understand the stability and equilibrium of its epimers. semanticscholar.orgmdpi.com

Prediction of Ligand-Protein Interactions and Binding Energies

A primary output of molecular docking simulations is the prediction of binding energy, which quantifies the affinity between a ligand and its protein target. nih.govresearchgate.net In these calculations, a more negative binding energy value indicates a stronger and more stable interaction. nih.gov

In silico studies comparing this compound (R-epimer) and ergocristinine (S-epimer) have predicted their binding energies to vascular receptors. nih.govnih.gov Using two different docking programs, AutoDock Vina and DockThor, the binding affinity of this compound was found to be consistently high for both the serotonin (5-HT)2A and alpha 2A adrenergic receptors. nih.gov The S-epimer, ergocristinine, also showed strong binding affinities, suggesting it may contribute to the physiological effects observed after ergot alkaloid exposure. nih.govresearchgate.net The predicted binding energies varied slightly depending on the software used, highlighting the importance of the specific algorithms and scoring functions in these computational predictions. nih.gov The simulations also detailed molecular interactions, noting a hydrogen bond formed between ergocristinine and amino acid residues in both receptors, with bond lengths of 3.10 Å and 3.28 Å for the 5-HT2A and alpha 2A adrenergic receptors, respectively. nih.govnih.gov

LigandReceptorDocking SoftwarePredicted Binding Energy (kcal/mol)Reference
This compound 5-HT2A SerotoninAutoDock Vina-10.5 nih.gov
This compound 5-HT2A SerotoninDockThor-11.5 nih.gov
This compound Alpha 2A AdrenergicAutoDock Vina-9.6 nih.gov
This compound Alpha 2A AdrenergicDockThor-11.9 nih.gov
Ergocristinine 5-HT2A SerotoninAutoDock Vina-9.7 nih.govnih.gov
Ergocristinine 5-HT2A SerotoninDockThor-11.0 nih.govnih.gov
Ergocristinine Alpha 2A AdrenergicAutoDock Vina-8.7 nih.govnih.gov
Ergocristinine Alpha 2A AdrenergicDockThor-11.4 nih.govnih.gov

Advanced Analytical Methodologies for Ergocristine Research

Chromatographic Techniques Development and Validation

Chromatographic techniques are fundamental for separating ergocristine from complex matrices and other co-occurring ergot alkaloids. Method development and validation for these techniques typically involve optimizing extraction, clean-up, separation, and detection parameters.

Table 1: Representative HPLC-FLD Validation Parameters for this compound

ParameterValue Range / Specific ValueReference
Linearity (R²)0.985–0.996 icm.edu.pl
LOD (µg/kg)3.23–6.53 icm.edu.pl
LOQ (µg/kg)11.78–13.06 icm.edu.pl
Recovery (%)82–120 researchgate.net
Recovery (%)88.1 (mean) oup.com
CV (%) (Recovery)5.33 oup.com

While UV detection can be used for ergot alkaloid quantification, it can induce epimerization, which affects accurate quantification. Fluorescence detection offers greater specificity and sensitivity, as some ergot alkaloids are naturally fluorescent mdpi.comfrontiersin.org.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS) has become a dominant and increasingly preferred tool for ergot alkaloid determination, including this compound, offering unequivocal identification and high sensitivity researchgate.netmdpi.comcolab.ws. This technique is particularly valuable for its ability to separate compounds rapidly and efficiently due to columns packed with submicron particles mdpi.com.

UHPLC-MS/MS methods are routinely used for the simultaneous determination of six major ergot alkaloids (ergocornine, this compound, ergometrine, ergosine, ergotamine, α-ergocryptine) and their corresponding epimers mdpi.comndsu.eduresearchgate.netiteh.ai. A modified QuEChERS extraction approach is frequently employed for sample preparation, followed by UHPLC-MS/MS analysis colab.wsmdpi.com. For instance, a method for ergot alkaloids in cereal-based baby food uses a modified QuEChERS extraction before UHPLC-MS/MS, capable of reliably detecting individual alkaloids at levels as low as 0.5 ng/g mdpi.com.

Validation data for UHPLC-MS/MS methods demonstrate high performance. Limits of detection (LODs) for this compound have been reported as low as 0.017 µg/kg, with LOQs at 0.056 µg/kg in wheat gimitec.com. In equine hair, LODs for this compound were between 1 pg/mg and 25 pg/mg, and LOQs between 10 pg/mg and 100 pg/mg nih.govbiocrick.comresearchgate.net. For ergot alkaloids in general, LODs can range from 0.01 to 2.1 µg/kg and LOQs from 0.03 to 6.30 µg/kg colab.ws. Recoveries typically range from 70.0% to 108.4% with relative standard deviations (RSD) below 25% colab.ws. Matrix effects are often compensated for by using matrix-matched standards mdpi.comwaters.com.

Table 2: Representative UHPLC-MS/MS Validation Parameters for this compound

ParameterValue Range / Specific ValueMatrixReference
LOD (µg/kg)0.017Wheat gimitec.com
LOQ (µg/kg)0.056Wheat gimitec.com
LOD (pg/mg)1–25Equine Hair nih.govbiocrick.comresearchgate.net
LOQ (pg/mg)10–100Equine Hair nih.govbiocrick.comresearchgate.net
Recovery (%)70.0–108.4Various colab.ws
Precision (RSD%)<25Various colab.ws
Linearity (r²)>0.995Various mdpi.com

The method validation for ergot alkaloids using UHPLC-MS/MS often includes evaluation of specificity, linearity, recovery, repeatability, reproducibility, and measurement uncertainty mdpi.combiocrick.com. The ability to simultaneously quantify R and S-epimers is a significant advantage, and some methods utilize internal standards like deuterated lysergic acid diethylamide (LSD-D3) to account for losses during extraction and analysis nih.gov.

Gas Chromatography (GC) methods are generally less commonly applied for the direct analysis of ergot alkaloids, including this compound, because these compounds are non-volatile and susceptible to heat, which can lead to decomposition in the injector mdpi.comnih.gov. However, GC with electron capture detection (ECD) has been mentioned as a technique used for ergot alkaloid determination researchgate.net. Despite its limitations for direct analysis, GC-MS has been noted as a technique for screening ergot alkaloids, though it often requires laborious processes nih.gov.

Capillary Electrophoresis (CE) is another analytical method that has found applications in ergot alkaloid research researchgate.netmdpi.comnih.govscispace.com. Capillary zone electrophoresis (CZE) has been employed for the resolution of ergot alkaloid enantiomers and epimers nih.govscispace.com. Complete separation of racemic mixtures into their enantiomers has been achieved using γ-cyclodextrin as a chiral additive in the background electrolyte scispace.com.

CE methods have been developed for the qualitative and quantitative determination of various ergot alkaloids, including this compound, ergonovine, ergocornine (B135324), ergokryptine, ergosine, and ergotamine scispace.com. Laser-induced fluorescence detection can significantly improve the limit of detection for these alkaloids by up to 30-fold compared to UV detection scispace.com. Micellar electrokinetic capillary chromatography (MECC) has also been used to separate dihydroergotoxines and aci-alkaloids scispace.com.

Gas Chromatography (GC) with Specific Detection

Mass Spectrometry Applications

Mass spectrometry (MS) has become the standard detection procedure for the determination and quantification of ergot alkaloids due to its high sensitivity and specificity mdpi.com.

MS/MS allows for the monitoring of specific transition reactions for each analyte, enhancing selectivity and reducing matrix interferences researchgate.netresearchgate.net. For instance, a confirmatory method for detecting five ergot alkaloids, including this compound, in rye flour uses HPLC coupled to tandem mass spectrometry by monitoring two transition reactions per analyte researchgate.net. High-resolution tandem mass spectrometric detection, often with Orbitrap instruments, is used for sensitive detection, with LODs for this compound in the pg/mg range in complex matrices like equine hair nih.govbiocrick.comresearchgate.net.

The use of MS/MS also enables the distinction between this compound and its epimer, ergocristinine (B1242015), which is crucial for accurate assessment, especially since the C8-S-isomers (like ergocristinine) are increasingly recognized for their bioactivity waters.comnih.govresearchgate.net. MS/MS methods often achieve low limits of quantification, typically in the low µg/kg or ng/g range, making them suitable for regulatory monitoring colab.wsiteh.aigimitec.commdpi.comfood.gov.uk. For example, a validated LC-MS/MS method achieved LODs and LOQs of 0.25 ng/g and 0.5 ng/g, respectively, for ergot alkaloids, including this compound mdpi.com. The method's performance characteristics, such as linearity (r² > 0.995) and recoveries (90.6–120%), demonstrate its robustness mdpi.com.

Matrix effects, which can lead to signal suppression or enhancement, are a common challenge in LC-MS/MS analysis of ergot alkaloids. To compensate for these effects, matrix-matched calibration curves are widely employed mdpi.comwaters.com. Despite the high precision and sensitivity, the availability of isotopic labeled standards for ergot alkaloids, including this compound, is still limited in the market, posing a challenge for certain types of quantitative analyses tandfonline.com.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for High-Throughput Screening

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a valuable tool for the high-throughput screening of ergot alkaloids, including this compound nih.govresearchgate.netbiocrick.comnih.gov. This technique offers several advantages over traditional methods like LC-MS or GC-MS, which can be more laborious nih.govbiocrick.com. MALDI-TOF MS facilitates rapid and accurate identification, requires minimal sample preparation, and eliminates the need for derivatization or chromatographic separation nih.govresearchgate.netbiocrick.comnih.govresearchgate.net.

For the detection of ergot alkaloids such as ergosine, ergocornine, ergocryptine, and this compound, MALDI-TOF MS has been successfully applied to individual sclerotia of Claviceps purpurea nih.govresearchgate.netbiocrick.comnih.gov. Dihydroxybenzoic acid is a commonly utilized matrix in these applications nih.govresearchgate.netbiocrick.comnih.gov. The accuracy of the identified ergot alkaloids can be further substantiated through tandem MS analysis nih.govresearchgate.netbiocrick.comnih.gov.

Investigation of Mass Spectrometric Fragmentation Patterns

Understanding the mass spectrometric fragmentation patterns of this compound is crucial for its unequivocal identification and structural elucidation. In electrospray ionization (ESI) mass spectrometry, peptide ergot alkaloids, including this compound, typically yield protonated molecular ions ([M+H]) mdpi.comoregonstate.edunih.gov.

A characteristic initial fragmentation pathway involves the loss of a water molecule (-18 u) from the C-12' alpha-hydroxy group mdpi.comoregonstate.edunih.gov. For this compound, alongside ergocornine and ergocryptine, a distinct fragment ion at m/z 348 is observed, which results from the retention of the isopropyl group mdpi.comoregonstate.edunih.govresearchgate.net. Common product ions that are indicative of peptide ergot alkaloids, including this compound, are found at m/z 208, 223, 225, 251, and 268 mdpi.comoregonstate.eduresearchgate.netresearchgate.net. Specifically, the ions at m/z 223 and m/z 208 often correspond to the lysergic acid and demethylated lysergic acid moieties, respectively researchgate.net. For ergocryptine and this compound, the transition of the protonated precursor ion ([M+H]) to m/z 268 is considered a more appropriate qualifier ion in tandem mass spectrometry mdpi.com. These detailed fragmentation patterns are instrumental in predicting mass spectra of related compounds and confirming the identity of this compound in complex samples oregonstate.edunih.govresearchgate.net.

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are foundational steps for accurate this compound analysis, particularly when dealing with complex matrices. These methodologies aim to isolate the analyte from interfering compounds and, in some cases, to concentrate it.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) using organic solvent mixtures is a frequently employed method for the determination of ergot alkaloids, including this compound mdpi.com. These extractions can be conducted under either alkaline or acidic conditions, depending on the specific analytical requirements and the matrix mdpi.com. For instance, non-polar solvents such as dichloromethane, ethyl acetate, and methanol (B129727), when combined with ammonium (B1175870) hydroxide, can be used to achieve an alkaline pH, which is favorable for the extraction of certain ergot alkaloids mdpi.commdpi.com. Conversely, polar solvents like methanol and acetonitrile (B52724) can be mixed with a dilute acid or buffer to maintain a low pH, facilitating the extraction of ergot alkaloids that form water-soluble salts in acidic aqueous solutions mdpi.commdpi.comoup.comnih.gov. An illustrative example involves the extraction of ergot alkaloids from wheat using a mixture of methanol and 0.25% concentrated H3PO4 (40 + 60) at pH 2.2 oup.comnih.gov.

Liquid-liquid partitioning (LLP) serves as a clean-up procedure that effectively reduces the presence of co-extracted compounds, thereby improving the purity of the analyte mdpi.comresearchgate.net. A modified approach, the "salting-out liquid-liquid extraction" (SO-LLE) technique, which is derived from QuEChERS, has been developed for the efficient extraction of mycotoxins, including ergot alkaloids. This technique is particularly valuable for minimizing epimerization during the analytical process, ensuring the accurate determination of individual ergot alkaloids researchgate.net.

Solid-Phase Extraction (SPE) and Dispersive SPE (QuEChERS)

Solid-Phase Extraction (SPE) is extensively utilized for the clean-up of ergot alkaloid extracts, playing a crucial role in removing matrix interferences mdpi.commdpi.comresearchgate.net. A variety of SPE chemistries can be applied, including basic alumina (B75360) cartridges, C18 reversed-phase, Hydrophilic-Lipophilic Balance (HLB), strong cation exchange (SCX), and mixed-mode cation exchange (MCX) cartridges mdpi.comresearchgate.net. For instance, ergot alkaloids, being basic compounds, can be selectively trapped on a negatively charged strong cation-exchange SPE disk in an acidic aqueous solution. They are then eluted by adjusting the pH of the elution solvents to slightly basic conditions (pH 9) oup.comnih.gov. This approach allows for the concentration and clean separation of ergot alkaloids from matrix interferences oup.comnih.gov.

Optimization of Extraction and Clean-up Procedures for Complex Matrices

The optimization of extraction and clean-up procedures is paramount for achieving accurate and reliable this compound analysis, especially when dealing with complex matrices mdpi.commdpi.comnih.govmdpi.com. In liquid chromatography-mass spectrometry (LC-MS) analysis, co-extracted compounds can lead to matrix effects, manifesting as signal suppression or enhancement, which can significantly impact the accuracy of results nih.govmdpi.com.

Several factors influence extraction efficiency, including the volume of the extraction solvent, extraction time, and the temperature during solvent evaporation mdpi.com. Comparative studies of solvent systems have indicated that acetonitrile mixtures with ammonium carbonate buffer can yield higher concentrations of ergot alkaloids compared to methanol acidified with phosphoric acid mdpi.com. While adjusting sample-to-solvent ratios and extraction times may not always significantly affect the recovery of certain ergot alkaloids, careful consideration of these parameters is still crucial mdpi.com.

Method Validation and Performance Metrics in Research

Recovery : Mean recoveries for this compound have been documented, for example, at 88.1% with a coefficient of variation (CV) of 5.33% when spiked at levels of 20–400 ng/g oup.comnih.gov. For QuEChERS-based methods, recoveries for this compound commonly range from 60% to 70% mdpi.comnih.gov. Other methods have reported recoveries spanning 68.3–119.1% nih.gov or 85.2 to 117.8% nih.gov.

Matrix Effects : Matrix effects are a common challenge in LC-MS/MS analysis, where co-extracted compounds can either suppress or enhance the analytical signal nih.govmdpi.com. To mitigate these effects, matrix-matched calibration standards are frequently employed nih.govmdpi.com. Studies have shown varying degrees of matrix effects; for instance, effects ranging between 101–113% in a wheat matrix nih.gov, or signal suppression reduced to below 20% for most analytes when optimized clean-up procedures, such as those employing Z-Sep+ sorbents in feeds, are utilized semanticscholar.org.

Table 1: Summary of Key Performance Metrics for this compound Analytical Methods

MetricRange/ValueMethod/Matrix ExampleSource
Linearity (R²)> 0.99 to > 0.995General for ergot alkaloids icm.edu.plnih.govmdpi.comnih.govresearchgate.net
LOQ (µg/kg or ng/g)0.0295–0.744 µg/kg (instrumental)Ergot epimers, including this compound/ergocristinine nih.gov
0.5 ng/gBaby food (UHPLC-MS/MS) mdpi.com
11.78 to 13.06 µg/kgAnimal feedingstuffs (HPLC-FLD) icm.edu.pl
Recovery (%)60–70%QuEChERS-based methods mdpi.comnih.gov
88.1% (CV 5.33%)Spiked at 20–400 ng/g oup.comnih.gov
68.3–119.1%General for ergot epimers nih.gov
85.2–117.8%Compound feeds nih.gov
Repeatability (CV/RSD)1.2–9.2% (CV)Compound feeds nih.gov
5.0–14.3% (CV)Animal feedingstuffs icm.edu.pl
Reproducibility (CV/RSD)< 24% (RSD)Ergot epimers nih.gov
2.2–12.4% (CV)Compound feeds nih.gov
Matrix Effects101–113%Wheat matrix nih.gov
< 20% signal suppression (with optimized clean-up)Feeds (using Z-Sep+ d-SPE) semanticscholar.org

Future Directions in Ergocristine Research

Advanced Biosynthetic Engineering for Targeted Production

Advanced biosynthetic engineering holds significant promise for the targeted and efficient production of ergocristine and its derivatives. The established biosynthetic pathway of ergot alkaloids, originating from L-tryptophan and dimethylallyl pyrophosphate (DMAPP), provides a foundation for genetic manipulation. rsc.org Efforts are directed towards optimizing microbial hosts, such as Claviceps species, and exploring heterologous expression systems like Saccharomyces cerevisiae and Aspergillus nidulans to enhance yields and control the alkaloid profile. rsc.orgscispace.commdpi.commdpi.com

Directed biosynthesis, involving the feeding of Claviceps strains with specific natural or unnatural amino acids and synthetic precursors, has shown potential for obtaining new ergot alkaloid molecules. scispace.com For instance, feeding Claviceps strains with specific amino acids can lead to higher yields or changes in the ratios of different ergot alkaloids, which can be crucial for desired pharmacological activities. scispace.com Research also focuses on the functional characterization of key genes and gene clusters involved in the biosynthetic pathways to precisely manipulate the production of specific ergot alkaloids. rsc.orgmdpi.com For example, understanding the roles of non-ribosomal peptide synthetases (NRPSs) like LpsA, LpsB, and LpsC in the biosynthesis of ergopeptides is critical for engineering strains to produce desired compounds. mdpi.com

Development of Novel Synthetic Routes for Complex Analogs

The chemical synthesis of ergot alkaloids, including this compound, presents considerable challenges due to their complex conjugated ring systems and multiple stereocenters. researchgate.netresearchgate.net Despite the dominance of microbial fermentation in production, there is a continued drive to develop novel synthetic routes, particularly for complex analogs with improved biological properties or for those not readily accessible through fermentation. scispace.comresearchgate.net

Recent advancements in synthetic methodologies aim for more efficient and enantioselective access to the ergoline (B1233604) scaffold, the core structure of ergot alkaloids. researchgate.netresearchgate.net Strategies include palladium-catalyzed domino cyclization, intramolecular aldol (B89426) condensation, and inverse electron demand Diels-Alder reactions. researchgate.netresearchgate.net These approaches seek to overcome limitations such as suboptimal yields and the difficulty in controlling stereochemistry, which have historically limited industrial applicability of synthetic routes. researchgate.net The ability to synthesize novel synthons is crucial for creating new molecules through directed biosynthesis or for exploring structure-activity relationships more systematically. scispace.comresearchgate.net

Elucidation of Further Molecular and Cellular Interaction Mechanisms

Despite existing knowledge of this compound's interaction with neurotransmitter receptors, a deeper elucidation of its molecular and cellular interaction mechanisms is a critical area of future research. This compound primarily targets serotonin (B10506), dopamine (B1211576), and adrenergic receptors, modulating their activity. mdpi.com However, the precise binding affinities, downstream signaling pathways, and the full spectrum of cellular responses, especially concerning its epimers, require further investigation.

Recent studies have highlighted the importance of investigating the C-8-S-isomers (S-epimers), such as ergocristinine (B1242015), which were previously considered biologically inactive but have shown potential bioactivity and receptor binding. researchgate.netresearchgate.netnih.gov Molecular docking approaches, utilizing computational tools like AutoDock Vina and DockThor, are being employed to determine the binding affinity and interactions of S-epimers with vascular receptors, comparing them to their R-epimer counterparts (e.g., this compound) and structural analogs. researchgate.netnih.gov For instance, ergocristinine has shown binding energy to serotonin (5-HT)2A and alpha 2A adrenergic receptors, forming hydrogen bonds with amino acid residues at the binding sites. researchgate.netnih.gov Further research is needed to correlate these in silico findings with in vitro and in vivo physiological manifestations, particularly regarding vasoconstriction and other toxicological effects. researchgate.netnih.gov Additionally, exploring this compound's potential anti-viral properties, as suggested by molecular docking studies with viral proteins, represents a novel avenue for research. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding

For this compound research, multi-omics integration can:

Elucidate Biosynthetic Regulation: By combining genomic data (gene clusters, regulatory elements) with transcriptomic (gene expression) and proteomic (enzyme activity) data, researchers can gain a detailed understanding of how this compound biosynthesis is regulated under various conditions. rsc.orgmdpi.com

Uncover Systemic Effects: Integrating metabolomic data (alkaloid profiles) with transcriptomic and proteomic data from host organisms (e.g., plants infected by Claviceps or animal models exposed to this compound) can reveal systemic responses and mechanisms of action or toxicity. researchgate.netnih.gov

Identify Biomarkers and Pathways: Multi-omics data can help identify novel biomarkers for this compound exposure or production efficiency and map out the complete biological pathways influenced by its presence. nih.gov

Challenges in multi-omics data integration include high dimensionality, data heterogeneity, and experimental gaps, necessitating advanced computational methods and statistical approaches. arxiv.orgrsc.org Future research will focus on developing and applying sophisticated bioinformatics tools to effectively integrate these diverse datasets, leading to a more precise and systemic understanding of this compound. isglobal.orgarxiv.org

Refinement of Analytical Techniques for Trace Analysis and Epimeric Profiling

The accurate quantification of this compound and its epimers is crucial for both research and regulatory purposes, given the differing bioactivities of R- and S-epimers and the potential for interconversion. researchgate.netresearchgate.netresearchgate.netnih.gov Future directions in analytical techniques will focus on further refining methods for trace analysis and comprehensive epimeric profiling.

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is currently considered the gold standard for quantifying this compound and its epimer, ergocristinine, offering high sensitivity and precision. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net However, challenges remain, particularly regarding the instability of this compound and its epimerization to ergocristinine, which can be influenced by temperature, pH, and solvent polarity during storage and analysis. researchgate.netnih.gov

Future research will aim to:

Improve Sample Preparation: Develop more robust and efficient sample extraction and clean-up methods that minimize epimerization and matrix effects, especially for complex matrices like cereal grains and biological samples. nih.govmdpi.comresearchgate.net

Enhance Chromatographic Separation: Optimize chromatographic conditions to achieve better separation of this compound from its epimer and other co-eluting compounds, ensuring accurate individual quantification. nih.govmdpi.com

Develop Rapid and High-Throughput Methods: Explore rapid analytical techniques beyond traditional LC-MS/MS, such as advanced spectroscopic methods or biosensors, for quick screening and on-site analysis, while maintaining high accuracy for trace levels. nih.gov

Standardize Epimeric Profiling: Establish standardized protocols for comprehensive epimeric profiling across different matrices to ensure consistent and comparable data for risk assessment and research. researchgate.netresearchgate.netresearchgate.net

These advancements will provide more reliable data for understanding this compound's behavior in various systems and its impact, supporting both fundamental research and practical applications.

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